Ethyl 4-oxo-4-[(4-pyrrolidinomthyl)phenyl]butyrate
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Overview
Description
Ethyl 4-oxo-4-[(4-pyrrolidinomthyl)phenyl]butyrate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a butyrate ester linked to a phenyl ring, which is further substituted with a pyrrolidine moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-4-[(4-pyrrolidinomthyl)phenyl]butyrate typically involves multi-step organic reactions. One common method starts with the condensation of ethyl acetoacetate with 4-bromobenzaldehyde under basic conditions to form an intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with pyrrolidine to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for yield and purity, often incorporating purification steps like recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-[(4-pyrrolidinomthyl)phenyl]butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of catalysts like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 4-oxo-4-[(4-pyrrolidinomthyl)phenyl]butyrate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-4-[(4-pyrrolidinomthyl)phenyl]butyrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 4-oxo-4-[(4-pyrrolidinomthyl)phenyl]butyrate can be compared with other similar compounds, such as:
Ethyl 4-oxo-4-phenylbutyrate: Lacks the pyrrolidine moiety, resulting in different chemical properties and biological activities.
4-oxo-4-[(4-pyrrolidinomthyl)phenyl]butyric acid: The carboxylic acid analog, which may exhibit different reactivity and solubility.
4-oxo-4-[(4-pyrrolidinomthyl)phenyl]butanol: The alcohol derivative, which may have different pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 4-oxo-4-[4-(pyrrolidin-1-ylmethyl)phenyl]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-21-17(20)10-9-16(19)15-7-5-14(6-8-15)13-18-11-3-4-12-18/h5-8H,2-4,9-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMOSUOXSXFQSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)CN2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642777 |
Source
|
Record name | Ethyl 4-oxo-4-{4-[(pyrrolidin-1-yl)methyl]phenyl}butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-07-6 |
Source
|
Record name | Ethyl γ-oxo-4-(1-pyrrolidinylmethyl)benzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898777-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-oxo-4-{4-[(pyrrolidin-1-yl)methyl]phenyl}butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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